2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an indolizine core, a nitrobenzoyl group, and a trifluoromethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide typically involves multiple steps, starting with the preparation of the indolizine core. This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways, making the compound useful for studying molecular mechanisms in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: This compound shares the trifluoromethyl group and has similar reactivity.
2-trifluoromethyl benzimidazoles: These compounds also feature the trifluoromethyl group and are used in similar applications.
Uniqueness
What sets 2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide apart is its indolizine core, which provides unique structural and electronic properties. This makes it particularly valuable for applications requiring specific molecular interactions and stability.
Properties
IUPAC Name |
2-amino-3-(4-nitrobenzoyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N4O4/c24-23(25,26)15-5-1-2-6-16(15)28-22(32)18-17-7-3-4-12-29(17)20(19(18)27)21(31)13-8-10-14(11-9-13)30(33)34/h1-12H,27H2,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZKMCBJQGLXHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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